molecular formula C26H24ClN3O6 B11225232 (2Z)-N-(5-chloro-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide

(2Z)-N-(5-chloro-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide

Cat. No.: B11225232
M. Wt: 509.9 g/mol
InChI Key: CAOIIQHITWAJDR-UHFFFAOYSA-N
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Description

(2Z)-N-(5-chloro-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrano[2,3-c]pyridine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(5-chloro-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrano[2,3-c]pyridine core, followed by the introduction of various functional groups through a series of reactions such as nitration, reduction, and substitution. Specific reaction conditions, including temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(5-chloro-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of a nitro group results in an amine.

Scientific Research Applications

(2Z)-N-(5-chloro-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-N-(5-chloro-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it could inhibit the activity of a key enzyme involved in cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2,4-dimethoxyphenyl)-4-ethoxybenzamide
  • N-(5-chloro-2,4-dimethoxyphenyl)-3-hydroxy-2-naphthalenecarboxamide
  • N-(5-chloro-2,4-dimethoxyphenyl)-2-methyl-3-nitrobenzamide

Uniqueness

What sets (2Z)-N-(5-chloro-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide apart from similar compounds is its unique combination of functional groups and the pyrano[2,3-c]pyridine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H24ClN3O6

Molecular Weight

509.9 g/mol

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-2-(4-methoxyphenyl)imino-8-methylpyrano[2,3-c]pyridine-3-carboxamide

InChI

InChI=1S/C26H24ClN3O6/c1-14-24-18(15(13-31)12-28-14)9-19(26(36-24)29-16-5-7-17(33-2)8-6-16)25(32)30-21-10-20(27)22(34-3)11-23(21)35-4/h5-12,31H,13H2,1-4H3,(H,30,32)

InChI Key

CAOIIQHITWAJDR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C2=C1OC(=NC3=CC=C(C=C3)OC)C(=C2)C(=O)NC4=CC(=C(C=C4OC)OC)Cl)CO

Origin of Product

United States

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